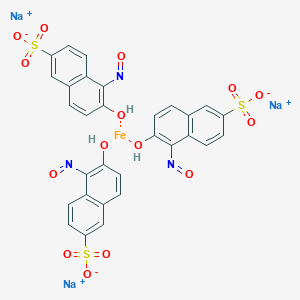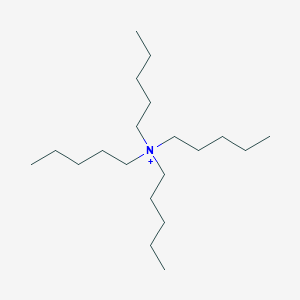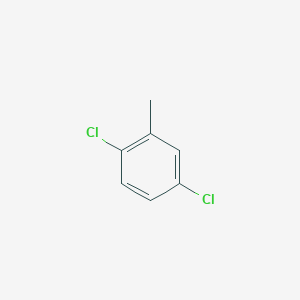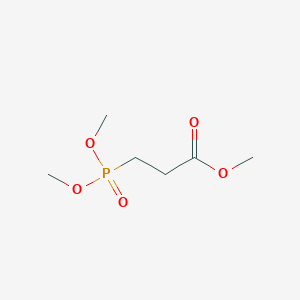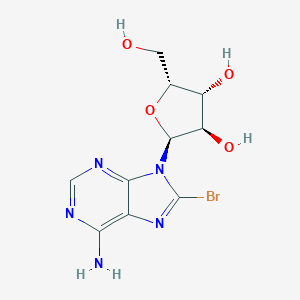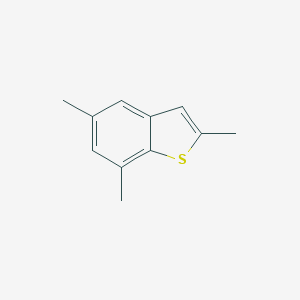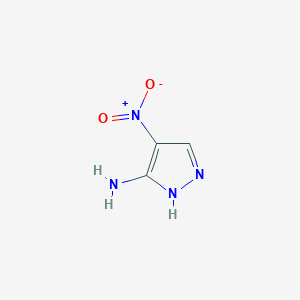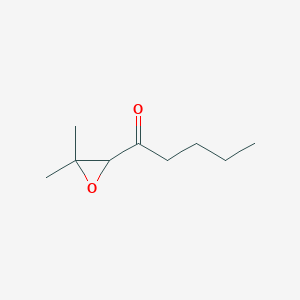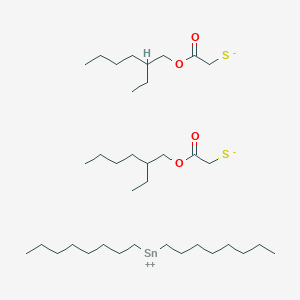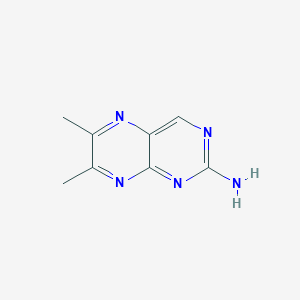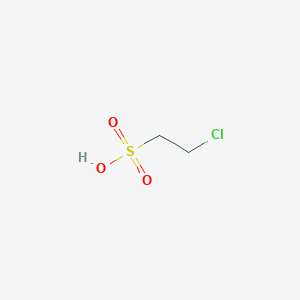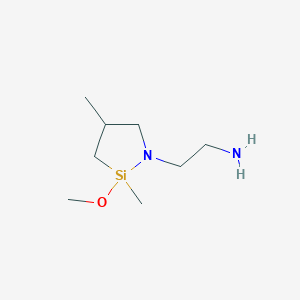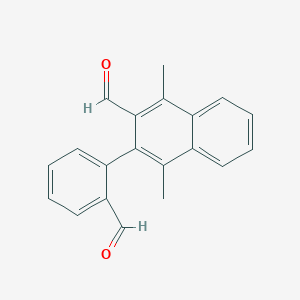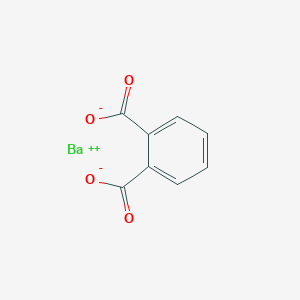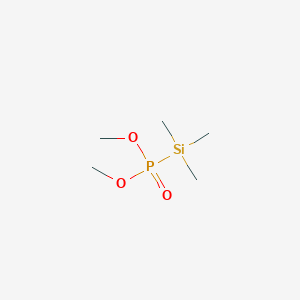
dimethoxyphosphoryl(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dimethoxyphosphoryl(trimethyl)silane is an organophosphorus compound with the chemical formula C5H15O3PSi. It is a colorless liquid that is soluble in organic solvents such as ether, methanol, and ethanol. This compound is used as a catalyst and intermediate in organic synthesis, particularly in the synthesis of phosphonates and phosphoramidates .
Vorbereitungsmethoden
dimethoxyphosphoryl(trimethyl)silane can be synthesized through the reaction of dimethyl phosphite and trimethylchlorosilane. The reaction is carried out at room temperature, and the mixture is stirred until the reaction is complete. During the reaction, hydrogen chloride gas is produced and released. The product is then purified using appropriate solvents .
Analyse Chemischer Reaktionen
dimethoxyphosphoryl(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo substitution reactions with halides to form different phosphite esters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides like chlorides. The major products formed from these reactions are phosphates, phosphines, and substituted phosphite esters .
Wissenschaftliche Forschungsanwendungen
dimethoxyphosphoryl(trimethyl)silane has several scientific research applications:
Wirkmechanismus
The mechanism by which dimethyl (trimethylsilyl)phosphite exerts its effects involves the formation of protective films on the surfaces of electrodes in lithium-ion batteries. These films are formed through electrochemical redox reactions, which improve the stability of the electrode-electrolyte interface and reduce impedance .
Vergleich Mit ähnlichen Verbindungen
dimethoxyphosphoryl(trimethyl)silane can be compared with other similar compounds such as:
Dimethyl phosphite: Used in the synthesis of α-aminophosphonates and optically active α-hydroxy phosphonates.
Trimethylsilyl dimethyl phosphite: Used in the preparation of protected phosphoamino acids and phosphoenolpyruvate.
Tris(trimethylsilyl) phosphite: Used in the synthesis of trimethylsilyl esters of phosphorus(III) acids.
This compound is unique due to its multifunctional applications in both organic synthesis and as an additive in lithium-ion batteries, providing enhanced performance and stability .
Eigenschaften
CAS-Nummer |
18135-14-3 |
|---|---|
Molekularformel |
C5H15O3PSi |
Molekulargewicht |
182.23 g/mol |
IUPAC-Name |
dimethoxyphosphoryl(trimethyl)silane |
InChI |
InChI=1S/C5H15O3PSi/c1-7-9(6,8-2)10(3,4)5/h1-5H3 |
InChI-Schlüssel |
UXEJFLIQYYPDFZ-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)[Si](C)(C)C |
Kanonische SMILES |
COP(=O)(OC)[Si](C)(C)C |
Key on ui other cas no. |
18135-14-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


